molecular formula C14H19BrN2O2 B1445635 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 1260763-55-0

2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No. B1445635
M. Wt: 327.22 g/mol
InChI Key: DPCDGWCFUVLWBY-UHFFFAOYSA-N
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Description

2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS# 1260763-55-0) is a research chemical . Its IUPAC name is tert-butyl 8-amino-5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate .


Molecular Structure Analysis

The molecular weight of this compound is 327.22 g/mol . The molecular formula is C14H19BrN2O2 . The InChI code is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8,16H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Transformation

  • The compound serves as a key intermediate in the regioselective synthesis of 1,2,3,4-tetrahydroquinolines, which are important due to their presence in many natural products and drug compounds. A base-promoted process was detailed for synthesizing these structures, highlighting the compound's role in ring transformation and bond formation processes (Shally et al., 2019).

  • The compound is used in the solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives. It involves using BOC-protected tetrahydroisoquinoline carboxylic acids, showcasing the compound's utility in generating complex molecules through methodologies like the Pictet-Spengler reaction (Bunin et al., 2004).

Regioselective Lithiation and Electrophilic Quenching

  • The compound is pivotal in the regioselective lithiation and electrophilic quenching process, providing a pathway to access 1-substituted derivatives, a crucial step in synthesizing various pharmacologically active molecules (Talk et al., 2019).

Catalytic Intramolecular Asymmetric Reductive Amination

  • It is instrumental in the one-pot N-Boc deprotection and catalytic intramolecular reductive amination protocol. This method is significant for preparing enantiomerically pure tetrahydroisoquinoline alkaloids, highlighting its role in synthesizing key pharmaceutical drug intermediates (Zhou et al., 2017).

Synthesis of Anticancer Agents

  • Derivatives of the compound, maintaining the tetrahydroisoquinoline moiety, have been synthesized and evaluated as potential anticancer agents. This underscores its importance in drug discovery and the development of new therapeutic agents (Redda et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 8-amino-5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCDGWCFUVLWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857675
Record name tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

CAS RN

1260763-55-0
Record name tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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